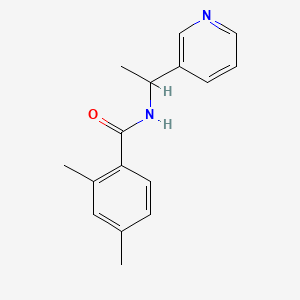
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide, commonly known as DCPC, is a chemical compound that has been studied for its potential applications in scientific research. DCPC belongs to the class of compounds known as pyridine carboxamides, which have been shown to have various biological activities.
Applications De Recherche Scientifique
DCPC has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. DCPC has also been shown to enhance memory and learning in animal models, suggesting its potential use in the treatment of cognitive disorders.
Mécanisme D'action
The exact mechanism of action of DCPC is not yet fully understood. However, it has been suggested that DCPC exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. DCPC has also been shown to modulate the activity of various signaling pathways in the brain, including the ERK/MAPK pathway.
Biochemical and Physiological Effects:
DCPC has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its antioxidant properties. DCPC has also been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, suggesting its potential use in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DCPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using DCPC in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for the study of DCPC. One potential direction is to further investigate its mechanism of action and signaling pathways involved. This could lead to the development of more targeted therapies for neurodegenerative diseases and cognitive disorders. Another potential direction is to study the effects of DCPC in human clinical trials. This could help to determine its safety and efficacy in humans and pave the way for its use in the clinic.
In conclusion, DCPC is a promising compound that has been studied for its potential applications in scientific research. Its neuroprotective effects and potential use in the treatment of cognitive disorders make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
DCPC can be synthesized using a one-pot reaction between 4-pyridinecarboxaldehyde and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction takes place in ethanol and water at reflux temperature for several hours. The resulting product can be purified by column chromatography to obtain pure DCPC.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(11-5-8-16-9-6-11)17-13-7-10-19-14-4-2-1-3-12(13)14/h1-6,8-9,13H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYJKDZDOMUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)






![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)

